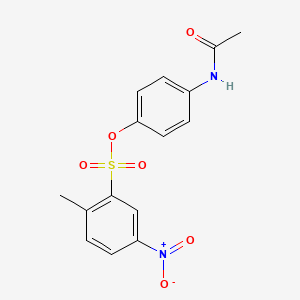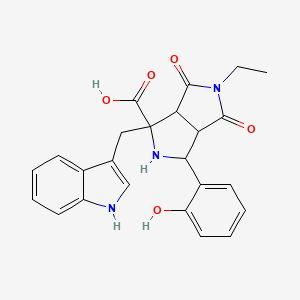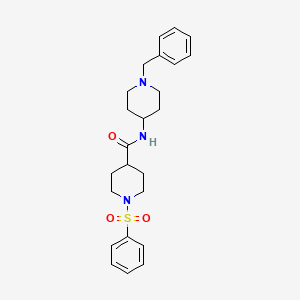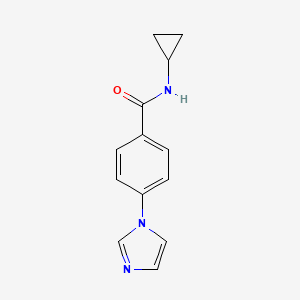
(4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone, also known as IMM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of a specific protein called poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair processes. By inhibiting PARP, IMM has been shown to have a range of effects on cellular processes, making it a promising tool for investigating various biological pathways.
Wirkmechanismus
The mechanism of action of (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone is based on its ability to inhibit PARP activity. PARP is an enzyme that plays a critical role in DNA repair processes, and its inhibition can lead to a range of effects on cellular processes. By inhibiting PARP, (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone has been shown to induce DNA damage, promote cell death, and enhance the effectiveness of certain chemotherapeutic agents.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone are complex and varied, depending on the specific cellular pathways that are affected. Some of the key effects of (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone include the induction of DNA damage, the inhibition of DNA repair processes, and the promotion of cell death. Additionally, (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone has been shown to enhance the effectiveness of certain chemotherapeutic agents, making it a promising tool for cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone in lab experiments is its high selectivity for PARP inhibition. This compound has been shown to be highly effective in inhibiting PARP activity, with minimal effects on other cellular processes. Additionally, (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone has a relatively low toxicity profile, making it a safe and reliable tool for scientific research.
One limitation of using (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone in lab experiments is its relatively high cost and complexity of synthesis. Additionally, the effects of (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone on cellular processes can be complex and difficult to interpret, requiring careful experimental design and analysis.
Zukünftige Richtungen
There are many potential future directions for research on (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone. Some of the key areas of focus include:
1. Further investigation of the mechanisms underlying the effects of (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone on PARP inhibition and cellular processes.
2. Exploration of the potential therapeutic applications of (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone in the treatment of cancer and other diseases.
3. Development of new and improved methods for synthesizing (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone and other PARP inhibitors.
4. Investigation of the potential use of (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone in combination with other chemotherapeutic agents to enhance their effectiveness.
5. Exploration of the potential use of (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone in other areas of scientific research, such as neuroscience and immunology.
In conclusion, (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone is a promising compound that has been extensively studied for its potential applications in scientific research. As a potent and selective inhibitor of PARP, (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone has a range of effects on cellular processes that make it a valuable tool for investigating various biological pathways. While there are some limitations to using (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone in lab experiments, its potential applications in cancer research and other areas of scientific inquiry make it a compound worthy of further investigation.
Synthesemethoden
The synthesis of (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone is typically achieved through a multi-step process involving the reaction of various chemicals, including 4-(4-bromophenyl)imidazole, morpholine, and 4-chlorobenzaldehyde. This process has been described in detail in several scientific publications, and the resulting compound has been shown to be highly pure and effective in inhibiting PARP activity.
Wissenschaftliche Forschungsanwendungen
The primary application of (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone in scientific research is as a tool for investigating various biological pathways that involve PARP. This compound has been used in a range of studies to explore the role of PARP in DNA repair, cell death, and other cellular processes. Additionally, (4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone has been shown to have potential therapeutic applications in the treatment of cancer and other diseases that involve abnormal PARP activity.
Eigenschaften
IUPAC Name |
(4-imidazol-1-ylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-14(16-7-9-19-10-8-16)12-1-3-13(4-2-12)17-6-5-15-11-17/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUJDJFKTOQBGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Imidazol-1-ylphenyl)-morpholin-4-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(difluoromethoxy)-N-[(1R)-1-(2,4-difluorophenyl)ethyl]benzamide](/img/structure/B7538037.png)
![2-(difluoromethoxy)-N-[(1S)-1-(2,4-difluorophenyl)ethyl]benzamide](/img/structure/B7538042.png)

![N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]-2-nitroaniline](/img/structure/B7538052.png)
![Tert-butyl 4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]piperazine-1-carboxylate](/img/structure/B7538058.png)
![N-[(2,4-difluorophenyl)methyl]-N,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7538067.png)
![N-(4-fluorophenyl)-2-[[2-[1-propyl-6-(trifluoromethyl)benzimidazol-2-yl]sulfanylacetyl]amino]acetamide](/img/structure/B7538075.png)
![N-phenyl-1-[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7538080.png)

